2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride
Description
Chemical Structure: 2-Methylimidazo[1,2-b]pyridazin-6-amine hydrochloride consists of a bicyclic imidazo[1,2-b]pyridazine core with a methyl group at position 2 and an amine at position 6, forming a hydrochloride salt .
Molecular Formula: C₇H₈N₄·HCl.
Molecular Weight: 148.17 (free base) + HCl.
Physicochemical Properties:
Properties
IUPAC Name |
2-methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4.ClH/c1-5-4-11-7(9-5)3-2-6(8)10-11;/h2-4H,1H3,(H2,8,10);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKEHCLYKDPDOPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=N1)C=CC(=N2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.62 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2460757-57-5 | |
| Record name | 2-methylimidazo[1,2-b]pyridazin-6-amine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylimidazo[1,2-b]pyridazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization in the presence of a catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or acetic acid .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity starting materials and stringent control of reaction conditions are crucial for industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 2-Methylimidazo[1,2-b]pyridazin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: It can undergo substitution reactions, particularly at the nitrogen atoms, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Alkyl halides in the presence of a base like potassium carbonate.
Major Products:
Oxidation: Formation of corresponding N-oxides.
Reduction: Formation of reduced imidazopyridazine derivatives.
Substitution: Formation of N-alkyl or N-acyl derivatives.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride is C7H8N4, featuring a unique structure that includes fused imidazole and pyridazine rings. This structural configuration influences its biological activity and chemical reactivity, particularly its ability to act as a kinase inhibitor.
Chemistry
- Building Block : This compound serves as a building block in synthesizing more complex heterocyclic compounds, contributing to the development of novel materials and pharmaceuticals.
Biology
- Antimicrobial Properties : Research indicates that derivatives of this compound exhibit antimicrobial activities against various pathogens.
- Anticancer Activity : In vitro studies have shown significant antiproliferative effects against colon carcinoma cells, suggesting its potential as an anticancer agent. For instance, IC50 values around 0.4–0.7 μM have been reported for derivatives against specific cancer cell lines.
Medicine
- Drug Discovery : The compound is being explored as a lead compound for developing inhibitors targeting specific kinases involved in cancer progression. Notably, it has shown effective inhibition of TAK1 kinase activity, which is crucial for cellular processes such as inflammation and cell survival.
Case Study 1: Anticancer Activity
In vitro studies demonstrated that derivatives of 2-Methylimidazo[1,2-b]pyridazin-6-amine possess notable anticancer properties. For example, compounds derived from this structure displayed strong antiproliferative effects against colon carcinoma cells with IC50 values ranging from 0.4 to 0.7 μM. This suggests that modifications to the core structure can enhance biological activity.
Case Study 2: Kinase Inhibition
Molecular docking studies reveal that this compound effectively binds to key residues in kinase structures, leading to the inhibition of kinase activity critical for targeted cancer therapies. The binding affinity to ATP-binding sites within kinase structures has been documented, with significant interactions noted at residues such as Lys-63 in TAK1.
Mechanism of Action
The mechanism of action of 2-Methylimidazo[1,2-b]pyridazin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparison with Similar Compounds
Table 1: Key Structural and Functional Comparisons
Structural and Electronic Differences
- Ring System Variations: Imidazo[1,2-b]pyridazine vs. Imidazo[1,2-a]pyridine: The former has a pyridazine ring (two adjacent nitrogen atoms), while the latter has a pyridine ring (one nitrogen). Substituent Effects:
- Electron-Withdrawing Groups (NO₂, Cl, Br): Increase ring electrophilicity, enhancing reactivity in nucleophilic substitutions (e.g., antimalarial compound 30 in ).
- Electron-Donating Groups (CH₃, OCH₃) : Improve metabolic stability but may reduce solubility (e.g., compound 15 in ).
Physicochemical Properties
- Solubility: The hydrochloride salt of the target compound offers superior aqueous solubility compared to non-ionized analogs (e.g., 6-bromo derivative ). Morpholine- or piperazine-containing derivatives (e.g., ) exhibit enhanced solubility due to basic nitrogen atoms capable of salt formation.
- Derivatives with sulfonamide or aryl groups (e.g., compound 13 in , MW 625) may face challenges in permeability.
Biological Activity
2-Methylimidazo[1,2-b]pyridazin-6-amine;hydrochloride is a heterocyclic compound notable for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound contains both imidazole and pyridazine rings, which contribute to its diverse pharmacological properties. The molecular formula for this compound is C7H8N4·HCl, and it has garnered attention for its role as a lead compound in drug discovery.
Antimicrobial Properties
Recent studies have indicated that imidazole derivatives, including 2-Methylimidazo[1,2-b]pyridazin-6-amine, exhibit significant antimicrobial properties. These compounds have been shown to inhibit the growth of various bacterial strains, including multidrug-resistant organisms. For instance, high-throughput screening has identified several imidazo derivatives with minimum inhibitory concentrations (MIC) ranging from 0.03 to 5.0 μM against Mycobacterium tuberculosis (Mtb) strains .
Anticancer Activity
The anticancer potential of 2-Methylimidazo[1,2-b]pyridazin-6-amine has been explored through various mechanisms:
- Tubulin Polymerization Inhibition : Compounds structurally related to 2-Methylimidazo[1,2-b]pyridazin-6-amine have demonstrated the ability to inhibit tubulin polymerization, a critical process in cell division. For example, certain derivatives showed IC50 values between 80–200 nM against cancer cell lines such as HeLa and MDA-MB-468 .
- Cell Cycle Arrest : In vitro studies have revealed that these compounds can induce G2/M phase arrest in cancer cells, suggesting their potential as antitumor agents .
The biological activity of 2-Methylimidazo[1,2-b]pyridazin-6-amine is linked to its interaction with various biological targets:
- Biochemical Pathways : Similar compounds have been shown to affect multiple biochemical pathways, including those involved in apoptosis and cell cycle regulation .
- Target Specificity : Research indicates that modifications in the chemical structure can significantly alter the activity profile of these compounds, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Case Study 1: Anticancer Efficacy in Xenograft Models
In a study evaluating the anticancer efficacy of imidazole derivatives in xenograft models, a specific derivative demonstrated a 77% reduction in tumor growth when administered intraperitoneally at a dose of 60 mg/kg every other day for 21 days . This highlights the therapeutic potential of these compounds in treating breast cancer.
Case Study 2: Antimicrobial Activity Against Mtb
Another significant study focused on the anti-tubercular activity of imidazo derivatives. The research identified several compounds with promising MIC values against Mtb H37Rv strain, showcasing their potential as effective treatments for tuberculosis .
Summary Table of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 2-methylimidazo[1,2-b]pyridazin-6-amine hydrochloride, and what analytical techniques validate its purity?
- Methodological Answer : The compound is typically synthesized via cyclocondensation reactions. For example, intermediate imidazo[1,2-b]pyridazines can be formed by reacting 1,3-dichloroacetone with 3-aminopyridazine derivatives in refluxing 1,2-dimethoxyethane, followed by nitration or substitution reactions to introduce functional groups . Post-synthesis, purity is validated using HPLC (≥98% purity threshold) and structural confirmation via /-NMR and high-resolution mass spectrometry (HRMS). X-ray crystallography may resolve ambiguous stereochemistry in derivatives .
| Synthetic Step | Reagents/Conditions | Key Characterization |
|---|---|---|
| Cyclocondensation | 1,3-Dichloroacetone, 3-aminopyridazine, 1,2-dimethoxyethane, reflux | NMR, HRMS |
| Nitration/Substitution | HNO/HSO or Na benzenesulfinate | HPLC, X-ray diffraction |
Q. How is the compound characterized for its physicochemical properties, and what challenges arise in stability testing?
- Methodological Answer : Key physicochemical properties include solubility (DMSO and ethanol >80 mg/mL), hygroscopicity, and thermal stability (TGA/DSC analysis). Stability under ambient conditions is assessed via accelerated degradation studies (40°C/75% RH for 6 months). Hydrochloride salts often exhibit improved stability over free bases, but hydrolysis risks in aqueous buffers require pH-controlled storage (pH 4–6) .
Q. What biological targets are associated with 2-methylimidazo[1,2-b]pyridazin-6-amine derivatives, and which assays are used for evaluation?
- Methodological Answer : Derivatives inhibit kinases (e.g., DYRK, PIM1) and are evaluated using enzymatic assays (IC determination) and cellular models (e.g., proliferation assays in cancer lines). For example, SGI-1776 (a derivative) shows PIM kinase inhibition with IC <10 nM, validated via ATP-binding competition assays and Western blotting for downstream phosphorylation targets (e.g., BAD, p21) .
Advanced Research Questions
Q. How can researchers optimize the synthesis yield of 2-methylimidazo[1,2-b]pyridazin-6-amine hydrochloride, particularly in scaling reactions?
- Methodological Answer : Yield optimization focuses on:
- Catalyst screening : Pd/C or Ni catalysts for hydrogenation steps.
- Solvent selection : Polar aprotic solvents (DMA, DMF) enhance reaction homogeneity.
- Temperature control : Gradual heating (60–80°C) minimizes side reactions.
Pilot-scale reactions (≥1 kg) require continuous flow systems to maintain stoichiometric precision. Evidence shows moderate yields (45–60%) in batch processes due to competing nitration pathways; microwave-assisted synthesis may improve efficiency .
Q. How should researchers reconcile contradictory data in structure-activity relationship (SAR) studies for kinase inhibition?
- Methodological Answer : Contradictions often arise from assay variability (e.g., ATP concentration differences) or off-target effects. To address this:
- Orthogonal assays : Combine enzymatic assays with cellular target engagement (e.g., NanoBRET).
- Co-crystallography : Resolve binding modes (e.g., imidazo[1,2-b]pyridazine core interactions with kinase hinge regions).
For example, Table 4 in Henderson et al. (2024) highlights divergent IC values for DYRK1A (10 nM vs. 85 nM) due to buffer ionic strength differences .
Q. What strategies are effective in studying the compound’s polymorphic forms, and how do they impact bioavailability?
- Methodological Answer : Polymorph screening uses solvent-mediated crystallization (e.g., ethanol/water mixtures) and analysis via PXRD and DSC. Hydrochloride salts often form stable Form I (needle-like crystals, high melting point). Bioavailability studies in rodent models compare AUC (area under the curve) for different polymorphs. For instance, crystalline Form A (patented in EP4363420) exhibits 2.3-fold higher oral bioavailability than amorphous forms due to enhanced solubility .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
